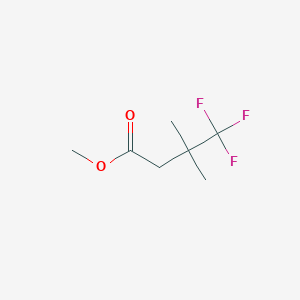
Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H11F3O2. It is characterized by the presence of trifluoromethyl and ester functional groups, making it a valuable intermediate in various chemical syntheses. This compound is known for its stability and reactivity, which are attributed to the trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluoro-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4,4,4-trifluoro-3,3-dimethylbutanoic acid.
Reduction: 4,4,4-trifluoro-3,3-dimethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of drug candidates, especially those targeting specific enzymes or receptors.
Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of methyl 4,4,4-trifluoro-3,3-dimethylbutanoate is primarily determined by its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with molecular targets. These interactions can modulate enzyme activity or receptor binding, leading to specific biological effects.
Comparación Con Compuestos Similares
Methyl 4,4,4-trifluoro-3,3-dimethylbutanoate can be compared with other trifluoromethyl-containing esters, such as:
Methyl 4,4,4-trifluorobutanoate: Similar in structure but lacks the additional methyl groups, resulting in different reactivity and applications.
Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate: The ethyl ester variant, which may exhibit slightly different physical properties and reactivity due to the longer alkyl chain.
Uniqueness: The presence of both trifluoromethyl and dimethyl groups in this compound makes it a unique compound with distinct reactivity and stability. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic properties.
Propiedades
Fórmula molecular |
C7H11F3O2 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
methyl 4,4,4-trifluoro-3,3-dimethylbutanoate |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,7(8,9)10)4-5(11)12-3/h4H2,1-3H3 |
Clave InChI |
QVEFIEUKZDRLQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


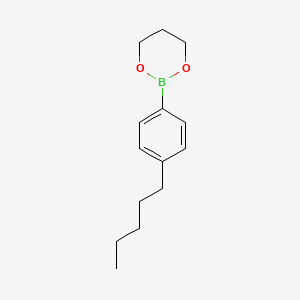
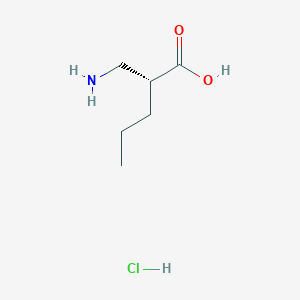
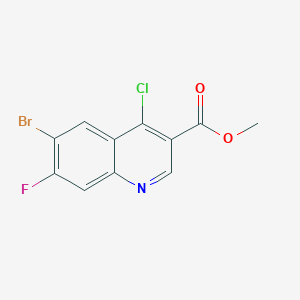
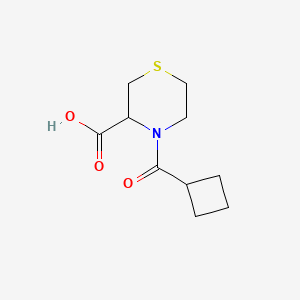
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
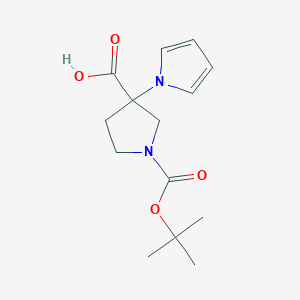
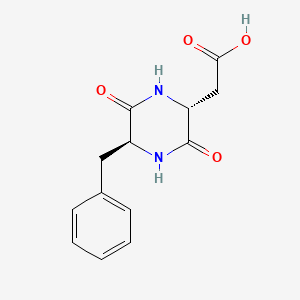
![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
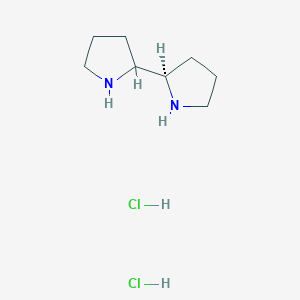
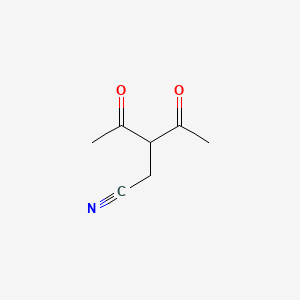
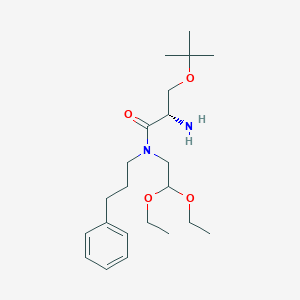

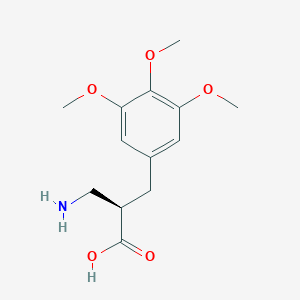
![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
